molecular formula C16H16N2O B8661804 3-(2-Methoxyphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline CAS No. 918874-29-0

3-(2-Methoxyphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline

Cat. No. B8661804
Key on ui cas rn: 918874-29-0
M. Wt: 252.31 g/mol
InChI Key: MMFFDNSRUNTAIL-UHFFFAOYSA-N
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Patent
US07678795B2

Procedure details

light yellow gum. MS (ESI): 253.3 (MH+). Prepared from bicyclo[2.2.1]heptane-2,3-dione, [2-(2-Methoxy-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester, hydrazine monohydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[2-(2-Methoxy-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[C:3](=O)[C:2]2=O.COP([CH2:16][C:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][CH3:26])=O)(=O)OC.O.[NH2:28][NH2:29]>>[CH3:26][O:25][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[C:17]1[CH:16]=[C:3]2[C:2]([CH:1]3[CH2:7][CH:4]2[CH2:5][CH2:6]3)=[N:29][N:28]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C(C(CC1)C2)=O)=O
Name
[2-(2-Methoxy-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)CC(=O)C1=C(C=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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